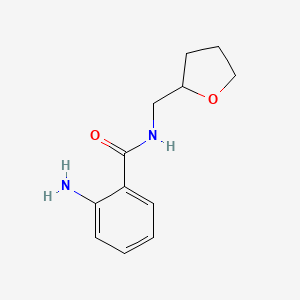

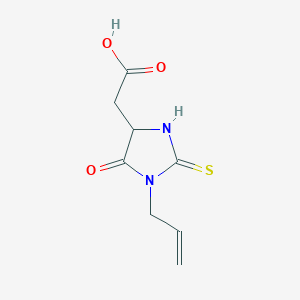

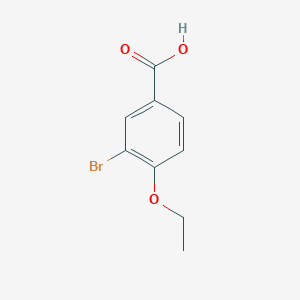

![molecular formula C5H6N2O3S B1274581 (5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 842965-64-4](/img/structure/B1274581.png)

(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (MOSA) is a synthetic compound that has been studied for its potential applications in science and medicine. MOSA is an organic molecule composed of a five-membered ring containing an oxygen, nitrogen, and sulfur atom connected to an acetic acid chain. It is a relatively new compound, having only been synthesized and studied in the last decade.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Applications

Oxadiazole derivatives have been extensively studied for their potential in treating cancer. The presence of the oxadiazole moiety has been associated with the upregulation of apoptotic proteins such as BAX and caspase 3, which are crucial in the programmed cell death of cancer cells . Additionally, these compounds can downregulate anti-apoptotic BCL-2 protein expression and pro-survival protein Akt, as well as estrogen receptors, which are often overexpressed in breast cancer cells .

Antiviral Research: Anti-HIV and Anti-Hepatitis

The oxadiazole ring system has shown promise in the development of antiviral drugs, particularly against HIV and hepatitis. Researchers have been exploring oxadiazole analogues for their ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle .

Tuberculosis Treatment: Anti-TB Agents

Tuberculosis (TB) remains a significant global health challenge, and oxadiazole derivatives have been identified as potential anti-TB agents. Their mechanism of action includes the inhibition of mycobacterial growth and interference with the bacterial cell wall synthesis .

Material Science: Liquid Crystals and Diodes

In the field of material science, oxadiazole compounds are utilized for their electronic properties. They serve as vital components in the construction of organic light-emitting diodes (OLEDs) and as liquid crystals in display technologies .

Solar Energy: Dye-Sensitized Solar Cells

Oxadiazole derivatives have been introduced as both auxiliary acceptors and spacers in dye-sensitized solar cells. Their unique structure contributes to the efficiency of these solar cells by facilitating electron transfer processes .

High-Energy Materials: Energetic Behavior

Due to their favorable oxygen balance and positive heat of formation, oxadiazole derivatives are also being investigated as high-energy materials. They have the potential to be used in applications requiring materials with a high output of energy upon decomposition .

Pharmaceutical Applications: Vasodilators and Anticonvulsants

Beyond their anticancer and antiviral applications, oxadiazole derivatives are also being researched for their use as vasodilators and anticonvulsants. These applications take advantage of the compound’s ability to interact with biological receptors and enzymes .

Agrochemicals: Pesticides and Herbicides

The chemical properties of oxadiazoles make them suitable candidates for the development of agrochemicals such as pesticides and herbicides. Their heterocyclic structure allows for the design of compounds that can target specific pests or weeds without harming crops .

Wirkmechanismus

Target of Action

Oxadiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer , antidiabetic , and antimicrobial effects . These activities suggest that the compound may interact with various biological targets, depending on the specific disease context.

Mode of Action

Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as enzyme inhibition . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.

Biochemical Pathways

For instance, in the context of its antidiabetic activity, it may affect pathways related to glucose metabolism .

Pharmacokinetics

The oxadiazole moiety in the compound has been associated with favorable pharmacokinetic properties in other contexts

Result of Action

Based on the reported activities of oxadiazole derivatives, the compound could potentially induce changes in cellular processes such as cell proliferation (in the context of anticancer activity ) or glucose metabolism (in the context of antidiabetic activity ).

Eigenschaften

IUPAC Name |

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-3-6-7-5(10-3)11-2-4(8)9/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZGEDAMVAUHEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389994 |

Source

|

| Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

842965-64-4 |

Source

|

| Record name | [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

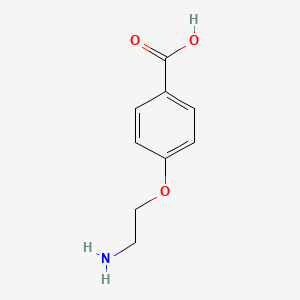

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)